2-Methyl-3,5-dinitrobenzyl alcohol
Description
Significance of Dinitrobenzyl Systems in Organic Synthesis and Material Science
Dinitrobenzyl systems are a cornerstone in various advanced chemical applications. Their significance largely derives from the presence of the nitro groups, which are strongly electron-withdrawing. This property dramatically influences the molecule's reactivity and photochemistry.
One of the most prominent applications of dinitrobenzyl systems, particularly ortho-nitrobenzyl derivatives, is as photolabile protecting groups in organic synthesis. acs.org These groups can be attached to sensitive functional groups, such as alcohols or amines, to render them inert during a multi-step synthesis. organic-chemistry.orgfiveable.me The protecting group can then be removed cleanly under mild conditions by irradiation with UV light, which causes the nitrobenzyl group to undergo an intramolecular rearrangement and cleave from the substrate. acs.org This "photocleavage" allows for precise spatial and temporal control over chemical reactions, a critical advantage in the synthesis of complex molecules and in fields like DNA synthesis and cell biology. acs.org
In material science, dinitrobenzyl compounds are investigated for their photochromic properties—the ability to change color upon exposure to light. researchgate.net For instance, compounds like 2-(2',4'-dinitrobenzyl)pyridine can undergo a reversible photochemical reaction, shifting from a colorless to a deeply colored form upon irradiation. researchgate.netacs.org This phenomenon is based on a light-induced intramolecular proton transfer, leading to a metastable, colored tautomer. researchgate.net Such materials have potential applications in optical data storage, molecular switches, and smart windows. The specific substitution pattern on the aromatic ring is crucial and can determine whether a compound is photoactive or photo-inert. researchgate.net
Historical Context of Dinitroaromatic Compounds and Benzyl (B1604629) Alcohols
The history of dinitroaromatic compounds is intrinsically linked to the development of industrial chemistry in the 19th century. The discovery of nitration reactions, which introduce nitro groups onto an aromatic ring using nitric and sulfuric acids, was a pivotal moment. organic-chemistry.orgbritannica.com Initially, these compounds gained prominence for their use in explosives. guidechem.com 2,4,6-trinitrotoluene (B92697) (TNT) is perhaps the most famous example, valued for its chemical stability and powerful explosive properties. guidechem.com Beyond explosives, dinitroaromatics became vital intermediates in the synthesis of dyes, pigments, pesticides, and pharmaceuticals. nih.govnih.gov The reduction of nitro groups to amines is a fundamental transformation that provides access to a vast array of aniline (B41778) derivatives, which are foundational materials for the chemical industry. britannica.comnih.gov
The history of benzyl alcohol is similarly rooted in 19th-century industrial advancements, particularly within the coal tar and dye industries. acs.org Its synthesis was developed alongside that of benzaldehyde (B42025) and benzoic acid, often through the hydrolysis of benzyl chloride. acs.orgnih.gov Initially, its primary role was as a solvent for dyes. acs.org Over time, its utility expanded significantly. Today, benzyl alcohol is a widely used solvent for inks, paints, and lacquers, and serves as a precursor to a variety of esters used in the fragrance and flavor industries. rsc.orgchemicalbook.com It also finds use as a bacteriostatic preservative in medications and cosmetics. rsc.orglabnovo.com
Scope and Research Objectives for 2-Methyl-3,5-dinitrobenzyl Alcohol Studies
While extensive literature exists for the broader class of dinitrobenzyl compounds, specific research focusing on this compound is not widely published. The compound is available as a research chemical, indicating its use in specialized, exploratory studies. sigmaaldrich.com The primary research objectives for investigating this particular molecule would logically revolve around understanding the influence of its unique substitution pattern on the well-known properties of dinitrobenzyl systems.
Key research questions would include:
Influence on Photochemical Properties: How does the presence of a methyl group at the 2-position, adjacent to the benzyl alcohol moiety, affect the photolability or photochromic behavior compared to its non-methylated counterpart, 3,5-dinitrobenzyl alcohol, or its isomers like 2,4-dinitrobenzyl alcohol? The electronic and steric effects of the methyl group could alter the energy levels of excited states and the kinetics of photochemical reactions.
Synthetic Utility: Could this compound serve as a useful intermediate for the synthesis of more complex molecules? Its functional groups—a primary alcohol and two nitro groups—offer multiple reaction sites for further chemical modification. For example, the related 3,5-Dinitrobenzyl alcohol is used to synthesize other compounds like 3,5-bis((bezoxycarbonyl)imino)benzyl alcohol. sigmaaldrich.com
Material Properties: How does the methyl group affect the solid-state properties of the compound, such as crystal packing and melting point? These characteristics are crucial for applications in material science and can be sensitive to small changes in molecular structure. researchgate.net
Reactivity and Derivatization: Investigating the reactivity of the alcohol group, for example, through esterification with 3,5-dinitrobenzoic acid, is a standard method for characterizing alcohols. hansshodhsudha.comwikipedia.org Studies would aim to create and characterize new derivatives, expanding the library of known dinitroaromatic compounds.
In essence, the research scope for this compound is centered on its potential as a building block and a probe for structure-property relationships within the dinitroaromatic class.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methyl-3,5-dinitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-5-6(4-11)2-7(9(12)13)3-8(5)10(14)15/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBXFLNVFJFEKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501001600 | |
| Record name | (2-Methyl-3,5-dinitrophenyl)methanol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80866-94-0 | |
| Record name | 2-Methyl-3,5-dinitrobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80866-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3,5-dinitrobenzyl alcohol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Methyl-3,5-dinitrophenyl)methanol | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-3,5-dinitrobenzyl alcohol | |
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Synthetic Methodologies and Route Optimization for 2 Methyl 3,5 Dinitrobenzyl Alcohol
Classical Synthetic Approaches to 2-Methyl-3,5-dinitrobenzyl Alcohol
The traditional synthesis of this compound predominantly involves the reduction of a carboxylic acid functional group, either directly from 2-methyl-3,5-dinitrobenzoic acid or via its more reactive derivative, 2-methyl-3,5-dinitrobenzoyl chloride.
Reduction of 2-Methyl-3,5-dinitrobenzoic Acid and Derivatives
The selective reduction of the carboxylic acid moiety in the presence of two nitro groups is a key challenge in the synthesis of this compound. The choice of reducing agent and reaction conditions is crucial to prevent the undesired reduction of the nitro groups.
The direct reduction of 2-methyl-3,5-dinitrobenzoic acid to this compound requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is a common choice for the reduction of carboxylic acids to primary alcohols. hansshodhsudha.comorgsyn.org However, its high reactivity can also lead to the reduction of nitro groups, necessitating careful control of reaction conditions, such as low temperatures.
Another approach involves the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂). These reagents are generally more selective for carboxylic acids over nitro groups compared to LiAlH₄. researchgate.net The reaction of benzoic acid with a mixture of concentrated nitric and sulfuric acids can yield m-nitrobenzoic acid, which can then be reduced to m-nitrobenzyl alcohol using lithium aluminum hydride. youtube.com This suggests a potential pathway for the synthesis of this compound from its corresponding dinitrobenzoic acid.
A two-step alternative involves the initial conversion of the carboxylic acid to its methyl ester, for example, by refluxing with methanol (B129727) and a catalytic amount of sulfuric acid. prepchem.com The resulting methyl 2-methyl-3,5-dinitrobenzoate can then be reduced to the target alcohol. While sodium borohydride (B1222165) (NaBH₄) is typically unreactive towards esters, its reactivity can be enhanced by the addition of Lewis acids or by using it in specific solvent systems, potentially allowing for a more selective reduction of the ester in the presence of the nitro groups.
| Reagent | Substrate | Product | Key Considerations |
| LiAlH₄ | Carboxylic Acid | Primary Alcohol | Highly reactive, may also reduce nitro groups. Requires careful temperature control. |
| BH₃ Complexes | Carboxylic Acid | Primary Alcohol | More selective for carboxylic acids over nitro groups compared to LiAlH₄. |
| NaBH₄/Lewis Acid | Ester | Primary Alcohol | Enhanced reactivity of NaBH₄ allows for ester reduction. |
Table 1: Comparison of Reducing Agents for Carboxylic Acid and Ester Reduction
Conversion of 2-methyl-3,5-dinitrobenzoic acid to its more reactive acid chloride derivative, 2-methyl-3,5-dinitrobenzoyl chloride, provides an alternative and often more efficient route to the target alcohol. The acid chloride can be prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). hansshodhsudha.comchemicalbook.com
The subsequent reduction of the acid chloride to the primary alcohol can be achieved using a variety of reducing agents. A detailed procedure for the reduction of the closely related 3,5-dinitrobenzoyl chloride to 3,5-dinitrobenzaldehyde (B77469) utilizes a bulky reducing agent, lithium tri-tert-butoxyaluminum hydride, at low temperatures to prevent over-reduction to the alcohol. orgsyn.org This suggests that by using a less hindered and more powerful reducing agent like LiAlH₄, the direct conversion of 2-methyl-3,5-dinitrobenzoyl chloride to this compound should be feasible. Sodium borohydride can also be employed for this transformation, often providing a milder and more selective alternative.
| Reagent | Substrate | Product | Key Considerations |
| LiAlH(O-t-Bu)₃ | Acid Chloride | Aldehyde | Bulky reagent, can selectively reduce acid chlorides to aldehydes. |
| LiAlH₄ | Acid Chloride | Primary Alcohol | Powerful reducing agent for direct conversion to the alcohol. |
| NaBH₄ | Acid Chloride | Primary Alcohol | Milder alternative to LiAlH₄. |
Table 2: Reducing Agents for Benzoyl Chloride Derivatives
Nucleophilic Aromatic Substitution Precursors
An alternative synthetic strategy involves the construction of the 2-methyl-3,5-dinitrobenzyl framework through nucleophilic aromatic substitution (SNA) on a suitable precursor. This approach would typically start with a toluene (B28343) derivative bearing a leaving group at the benzylic position and nitro groups to activate the ring towards nucleophilic attack. For instance, a hypothetical route could involve the synthesis of 2-chloro-1-methyl-3,5-dinitrobenzene. The chlorine atom, activated by the two meta-directing nitro groups, could potentially undergo substitution by a hydroxymethylating agent. However, specific examples of this approach leading directly to this compound are not well-documented in the literature. More commonly, nucleophilic aromatic substitution reactions on related dinitro-activated systems involve the displacement of a halide by amines or other nucleophiles. researchgate.net
Novel and Green Synthetic Strategies for this compound
In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly synthetic methods. For the synthesis of this compound, microwave-assisted synthesis presents a promising alternative to classical heating methods.
Microwave-Assisted Syntheses
Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and shorter reaction times. nih.gov In the context of synthesizing derivatives of dinitrobenzoic acid, a green method for the synthesis of 3,5-dinitrobenzoate (B1224709) esters from various alcohols and 3,5-dinitrobenzoic acid has been developed using microwave assistance with a catalytic amount of sulfuric acid. hansshodhsudha.comresearchgate.net This method avoids the use of hazardous reagents like thionyl chloride or phosphorus pentachloride.
While this specific example produces an ester rather than the target alcohol, it demonstrates the potential of microwave energy to promote reactions involving dinitro-substituted aromatic acids. It is conceivable that a microwave-assisted reduction of 2-methyl-3,5-dinitrobenzoic acid or its ester could be developed, potentially offering a faster and more energy-efficient route to this compound. Microwave-assisted one-pot conversions of aromatic aldehydes to nitriles have also been reported, showcasing the versatility of this technology in synthesizing functionalized aromatic compounds. eurjchem.com
Ionic Liquid Mediated Reactions
Ionic liquids (ILs) have emerged as a significant alternative to traditional organic solvents in chemical synthesis, offering advantages such as low volatility, high thermal stability, and the ability to be tailored for specific reactions. capes.gov.brresearchgate.net Their application in the synthesis of nitroaromatic compounds, including derivatives of benzyl (B1604629) alcohol, has shown promise for developing more sustainable and efficient processes.
The synthesis of nitrobenzyl alcohols can be achieved under mild conditions using ionic liquids. For instance, the preparation of p-nitrobenzyl alcohol from p-nitrobenzyl chloride or bromide has been demonstrated in an aqueous medium using an imidazole-based ionic liquid as a catalyst. google.com This method highlights the potential for high yields and environmentally friendly conditions. Research has shown that the choice of ionic liquid can significantly influence reaction outcomes. In the oxidation of 2-nitrobenzyl alcohol to 2-nitrobenzaldehyde, the conversion and selectivity were found to be higher in ionic liquids compared to conventional solvents like dichloroethane. capes.gov.br
While direct synthesis of this compound in ionic liquids is not extensively documented in readily available literature, the principles from related syntheses are applicable. A proposed reaction could involve the hydrolysis of 2-methyl-3,5-dinitrobenzyl halide in the presence of an appropriate ionic liquid. The ionic liquid can act as both a solvent and a catalyst, facilitating the nucleophilic substitution of the halide with a hydroxyl group.
Table 1: Comparison of Solvents in the Oxidation of 2-Nitrobenzyl Alcohol
| Solvent | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|
| Ionic Liquid [bmim][PF6] | Higher than conventional | Higher than conventional | researchgate.net |
| Dichloroethane | Base value | Base value | capes.gov.br |
This table illustrates the enhanced performance of ionic liquids in a related reaction, suggesting potential benefits for the synthesis of this compound.
Catalytic Reduction Approaches
Catalytic reduction is a fundamental method for the synthesis of amino compounds from their nitro precursors and can be adapted for the selective reduction of nitro groups in the presence of other functional groups. researchgate.net The synthesis of this compound could potentially start from a precursor such as 2-methyl-3,5-dinitrobenzoic acid or its ester, where the carboxylic acid or ester group is reduced to an alcohol.
A common challenge in the reduction of dinitro aromatic compounds is achieving selective reduction to the desired product without further reduction to amines. researchgate.netsci-hub.st Various catalytic systems have been explored for the reduction of nitroarenes. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) with a hydrogen source is a widely used industrial method. sci-hub.stgoogle.com
For the specific case of reducing a dinitro compound to a nitrobenzyl alcohol, careful selection of the reducing agent and reaction conditions is crucial. For example, the reduction of 2,4-dinitrobenzaldehyde (B114715) to 2,4-dinitrobenzyl alcohol has been achieved using sodium borohydride in ethanol. prepchem.com This suggests that a similar approach could be employed for a suitably substituted precursor to this compound.
Alternative methods involve transfer hydrogenation, which uses a hydrogen donor like hydrazine (B178648) hydrate (B1144303) or an alcohol in the presence of a catalyst. mdpi.com These methods can sometimes offer better selectivity and milder reaction conditions.
Table 2: Catalysts for the Reduction of Aromatic Nitro Compounds
| Catalyst | Reducing Agent/Hydrogen Source | Substrate Type | Reference |
|---|---|---|---|
| Pd/C | H₂ gas | Aromatic nitro compounds | sci-hub.stgoogle.com |
| Pt/C | H₂ gas | Dinitro aromatic compounds | researchgate.net |
| Sodium borohydride | Itself | Nitroaldehydes | prepchem.com |
| Noble metals (Rh, Ir, Pd, Pt) | H₂ or transfer hydrogenation agents | Nitrobenzene | mdpi.com |
Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis
Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing side reactions and costs. For the synthesis of this compound, key parameters to consider include temperature, solvent, catalyst concentration, and reaction time.
The synthesis of related compounds provides insights into potential optimization strategies. For instance, in the synthesis of dihydrobenzofuran neolignans, the choice of solvent was found to significantly impact both conversion and selectivity. Acetonitrile (B52724), not a commonly used solvent for this reaction, provided a good balance. scielo.br Similarly, the reaction time was optimized to decrease from 20 hours to 4 hours without a significant loss in performance. scielo.br
In the synthesis of methyl 3,5-dinitrobenzoate, the reaction is carried out at reflux for an extended period to drive the esterification to completion, followed by cooling to precipitate the product. prepchem.com This highlights the importance of temperature control and product isolation techniques in maximizing the isolated yield.
For a hypothetical synthesis of this compound, a systematic approach to optimization would involve:
Screening of Solvents: Testing a range of protic and aprotic solvents to find the best medium for the reaction.
Temperature Profiling: Conducting the reaction at various temperatures to determine the optimal balance between reaction rate and selectivity.
Catalyst Loading: If a catalyst is used, its concentration would be varied to find the minimum amount required for efficient conversion.
Reaction Time: Monitoring the reaction progress over time to identify the point of maximum product formation before significant decomposition or side product formation occurs.
Table 3: Factors Affecting Yield in Benzyl Alcohol Synthesis Analogs
| Parameter | Observation | Example Compound | Reference |
|---|---|---|---|
| Solvent | Acetonitrile provided a good balance of conversion and selectivity. | Dihydrobenzofuran neolignans | scielo.br |
| Temperature | Reflux conditions improved homogenization and gave good selectivity and conversion. | Dihydrobenzofuran neolignans | scielo.br |
| Reaction Time | Optimizing from 20h to 4h maintained yield while reducing side products. | Dihydrobenzofuran neolignans | scielo.br |
| Catalyst Concentration | Varying BF₃·OEt₂ concentration from 0.2 to 2.0 equivalents significantly impacted yield. | Aryl methylsulfones | researchgate.net |
Stereochemical Control in the Synthesis of Related Benzyl Alcohol Analogs
While this compound itself is achiral, the principles of stereochemical control are crucial in the synthesis of many of its analogs, particularly those with substituents that create a stereocenter at the benzylic position. Strategies for controlling stereochemistry can be broadly categorized into substrate control and auxiliary control. youtube.com
Substrate control relies on the existing stereochemistry within a molecule to influence the outcome of a new stereocenter's formation. youtube.com For example, the stereochemistry of an existing alcohol group in a molecule can direct an incoming reagent to a specific face of a reactive site.
Auxiliary control involves temporarily attaching a chiral auxiliary to the substrate. This auxiliary directs the stereochemical course of a reaction and is then removed in a subsequent step. youtube.com This method is particularly useful when the substrate itself does not possess the necessary stereochemical information to guide the reaction.
In the context of benzyl alcohol synthesis, stereospecific methods have been developed. For instance, a method for the synthesis of secondary benzyl alcohols has been shown to be completely stereospecific in secondary alkyl substrates. organic-chemistry.org Chemoenzymatic synthesis, coupling enzymes like alcohol dehydrogenase, can also be employed to produce isotopically labeled and enantiomerically pure benzyl alcohols. nih.gov
The conformation of benzyl alcohol and its derivatives can also be influenced by substitutions on the aromatic ring. For example, ortho-halogenation can lead to the existence of stable chiral conformations. rsc.org While this does not introduce a permanent stereocenter, it highlights the subtle conformational effects that substituents can have.
Table 4: Strategies for Stereochemical Control in Benzyl Alcohol Synthesis
| Strategy | Description | Key Feature | Reference |
|---|---|---|---|
| Substrate Control | Existing stereochemistry in the molecule directs the formation of a new stereocenter. | Inherent to the molecule's structure. | youtube.com |
| Auxiliary Control | A temporary chiral group is attached to guide the reaction's stereochemistry. | The auxiliary is removed after the reaction. | youtube.com |
| Chemoenzymatic Synthesis | Utilizes enzymes to catalyze stereospecific transformations. | High enantiomeric purity. | nih.gov |
Chemical Reactivity and Transformation Studies of 2 Methyl 3,5 Dinitrobenzyl Alcohol
Reactions Involving the Hydroxyl Group of 2-Methyl-3,5-dinitrobenzyl Alcohol
The hydroxyl (-OH) group of this compound is the primary site for a variety of chemical transformations, including esterification, silylation, etherification, oxidation, and halogenation. These reactions are fundamental in synthetic organic chemistry for the derivatization and functionalization of this molecule.
Esterification and Derivatization Reactions
Esterification is a key reaction for the derivatization of alcohols, often employed for the characterization of unknown alcohols or for modifying the properties of the parent molecule.
The reaction of an alcohol with 3,5-dinitrobenzoyl chloride in the presence of a base like pyridine (B92270) is a classic method for preparing crystalline ester derivatives. For this compound, this reaction would yield 2-methyl-3,5-dinitrobenzyl 3,5-dinitrobenzoate (B1224709). These derivatives are typically solids with sharp melting points, which historically aided in the identification of liquid alcohols.
A greener approach to this synthesis involves the direct reaction of the alcohol with 3,5-dinitrobenzoic acid under microwave irradiation with a catalytic amount of concentrated sulfuric acid. libretexts.org This method avoids the use of hazardous reagents like thionyl chloride or phosphorus pentachloride, which are traditionally used to prepare the acid chloride. libretexts.orgmasterorganicchemistry.com
Table 1: Conventional vs. Green Synthesis of 3,5-Dinitrobenzoate Esters
| Feature | Conventional Method | Microwave-Assisted Green Method |
|---|---|---|
| Reagents | 3,5-Dinitrobenzoyl chloride (prepared from 3,5-dinitrobenzoic acid and PCl₅ or SOCl₂) | 3,5-Dinitrobenzoic acid, catalytic H₂SO₄ |
| Conditions | Typically requires reflux and an inert solvent | Microwave irradiation for a few minutes |
| Byproducts | POCl₃, HCl, SO₂ (if SOCl₂ is used) | Water |
| Efficiency | Generally good yields but longer reaction times | Rapid reaction with good to excellent yields |
Silylation is a common derivatization technique used to increase the volatility and thermal stability of compounds for analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). The hydroxyl group of this compound can be converted into a silyl (B83357) ether. A common silylating agent is tert-butyldimethylsilyl chloride (TBDMSCl), which reacts with the alcohol in the presence of a base (e.g., imidazole) to form a tert-butyldimethylsilyl (TBDMS) ether.
The formation of this compound, tert-butyldimethylsilyl ether has been documented, highlighting its utility in analytical chemistry. chadsprep.com This derivative is significantly more volatile than the parent alcohol, allowing for its analysis by GC-based methods.
Table 2: Properties of Silylated this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |
|---|
Etherification Strategies
The conversion of this compound to its corresponding ethers can be achieved through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Given the increased acidity of the hydroxyl group due to the electron-withdrawing nitro groups, deprotonation can be readily achieved with a suitable base.
Reaction Scheme for Williamson Ether Synthesis:
Deprotonation: this compound is treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide.
Nucleophilic Substitution: The resulting alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to yield the desired ether.
While specific studies on the etherification of this compound are not prevalent in the literature, this general strategy is a cornerstone of organic synthesis and is expected to be applicable.
Oxidation Pathways and Products
As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uk
Partial Oxidation to an Aldehyde: The use of milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), allows for the selective oxidation of the primary alcohol to 2-methyl-3,5-dinitrobenzaldehyde. libretexts.org The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) to prevent over-oxidation.
Full Oxidation to a Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄, prepared from CrO₃ and H₂SO₄), will oxidize the primary alcohol completely to the corresponding carboxylic acid, 2-methyl-3,5-dinitrobenzoic acid. libretexts.org This transformation often involves heating under reflux to ensure the reaction goes to completion. chemguide.co.uk
Table 3: Oxidation Products of this compound
| Starting Material | Reagent | Product | Product Class |
|---|---|---|---|
| This compound | Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) | 2-Methyl-3,5-dinitrobenzaldehyde | Aldehyde |
Halogenation Reactions
The hydroxyl group of this compound can be replaced by a halogen atom to form the corresponding benzyl (B1604629) halide. This transformation is crucial for introducing a good leaving group for subsequent nucleophilic substitution reactions.
Common reagents for this conversion include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. chemistrysteps.com
Chlorination with Thionyl Chloride: The reaction with SOCl₂ converts the alcohol into 2-methyl-3,5-dinitrobenzyl chloride. The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. masterorganicchemistry.com The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. masterorganicchemistry.com
Bromination with Phosphorus Tribromide: Similarly, PBr₃ is used to convert the alcohol into 2-methyl-3,5-dinitrobenzyl bromide. This reaction also proceeds via an Sₙ2 mechanism, where the hydroxyl group is converted into a good leaving group that is subsequently displaced by a bromide ion. masterorganicchemistry.comchemistrysteps.com
These reactions are generally effective for primary and secondary alcohols and are preferred over the use of hydrohalic acids (HCl or HBr) to avoid potential side reactions and rearrangements. libretexts.org
Reactions of the Dinitroaromatic Moiety in this compound
The reactivity of the dinitroaromatic portion of this compound is dominated by the strong electron-withdrawing nature of the two nitro groups. These groups significantly influence the electron density of the benzene (B151609) ring, governing its susceptibility to different types of reagents.
The selective reduction of one nitro group in a polynitroaromatic compound is a synthetically valuable transformation. In the case of this compound, the two nitro groups are in non-equivalent positions, which allows for potential regioselectivity. The reduction of dinitroaromatic compounds to nitroamines can be achieved using various reagents, with the outcome often depending on the reaction conditions and the steric and electronic environment of the nitro groups. wikipedia.org
One of the classic methods for the selective reduction of a nitro group in the presence of another is the Zinin reduction, which utilizes alkali metal sulfides or polysulfides in an aqueous or alcoholic medium. wikipedia.orgstackexchange.comsciencemadness.org The mechanism is thought to involve the initial formation of a nitroso intermediate, which is then rapidly reduced to a hydroxylamine (B1172632) and subsequently to the amine. wikipedia.orgstackexchange.com The rate-determining step is believed to be the nucleophilic attack of the sulfide (B99878) or disulfide ion on the nitro group. sciencemadness.org
Generally, in asymmetrically substituted dinitrobenzenes, the least sterically hindered nitro group is preferentially reduced. stackexchange.com For this compound, the nitro group at the 5-position is less sterically hindered by the adjacent methyl group compared to the nitro group at the 3-position. Therefore, selective reduction would be expected to yield 5-amino-2-methyl-3-nitrobenzyl alcohol. Additionally, the presence of a hydroxyl group can influence selectivity, with studies on dinitrophenols showing that a nitro group ortho to a hydroxyl group is preferentially reduced. stackexchange.com While the benzyl alcohol group is not directly attached to the ring, its electronic and potential chelating effects could play a role.
Other reagents for selective reduction include tin(II) chloride in acidic media and catalytic hydrogenation with controlled stoichiometry of hydrogen or a modified catalyst. researchgate.net
Table of Reagents for Selective Nitro Group Reduction
| Reagent(s) | Typical Conditions | Selectivity Notes |
| Sodium Sulfide (Na₂S) or Ammonium Sulfide ((NH₄)₂S) | Aqueous or alcoholic solution, often heated | Zinin Reduction; generally reduces the least sterically hindered nitro group. wikipedia.orgstackexchange.com |
| Tin(II) Chloride (SnCl₂) / HCl | Acidic medium, often at room temperature or with gentle heating | A common and effective method for reducing nitro groups to amines. researchgate.net |
| Catalytic Hydrogenation (H₂, Pd/C, PtO₂) | Controlled H₂ pressure, specific solvents | Can be selective, but may also reduce both nitro groups if not carefully controlled. researchgate.net |
| Iron (Fe) / Acetic Acid or HCl | Acidic medium | A classical method for nitro group reduction. |
Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic compounds bearing strong electron-withdrawing groups. orientjchem.org The two nitro groups in this compound strongly activate the benzene ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. semanticscholar.orgresearchgate.net The reaction proceeds via a two-step addition-elimination mechanism. semanticscholar.orgresearchgate.net
In this mechanism, a nucleophile adds to the electron-deficient aromatic ring, forming a resonance-stabilized anionic σ-complex. wikipedia.org Subsequently, a leaving group is eliminated, restoring the aromaticity of the ring. For SNAr to occur, a good leaving group must be present on the ring. While there are no halide leaving groups on this compound, under certain conditions, a nitro group itself can act as a leaving group, particularly when the ring is highly activated. sigmaaldrich.com
The positions ortho and para to the electron-withdrawing nitro groups are the most activated sites for nucleophilic attack. In this compound, the positions ortho and para to the nitro groups are C2, C4, and C6. The methyl group at C2 and the hydroxymethyl group at C1 influence the accessibility of these sites. A strong nucleophile could potentially attack at the C4 or C6 positions, leading to the displacement of a hydride ion (which is generally unfavorable) or, more plausibly, attack at the C3 or C5 positions, potentially leading to the displacement of a nitro group. The displacement of a nitro group is more likely when it is positioned ortho or para to another activating group. total-synthesis.com
Factors Influencing Nucleophilic Aromatic Substitution (SNAr)
| Factor | Influence on Reaction Rate | Rationale |
| Electron-Withdrawing Groups (EWGs) | Increases rate | Stabilize the negative charge of the Meisenheimer complex. orientjchem.org |
| Position of EWGs | Ortho/Para > Meta | Negative charge in the intermediate is delocalized onto the EWGs. orientjchem.org |
| Leaving Group Ability | F > Cl ≈ Br > I > NO₂ | The rate-determining step is often the nucleophilic attack, not the leaving group departure. acs.org |
| Nucleophile Strength | Stronger nucleophiles react faster | The attack on the aromatic ring is often the slow step. semanticscholar.org |
| Solvent | Polar aprotic solvents are often effective | Solvate the cation but not the nucleophile, increasing its reactivity. rsc.org |
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of a benzene ring. wikipedia.org However, the presence of strongly deactivating substituents on the aromatic ring severely hinders this type of reaction. libretexts.org
The two nitro groups on this compound are powerful electron-withdrawing groups, which significantly reduce the electron density of the benzene ring. total-synthesis.com This deactivation makes the ring much less nucleophilic and therefore unreactive towards most electrophiles under standard EAS conditions, such as Friedel-Crafts alkylation or acylation, halogenation, and nitration. wikipedia.orguci.edu The mechanism of EAS proceeds through a high-energy carbocation intermediate (an arenium ion), and deactivating groups destabilize this intermediate, increasing the activation energy of the reaction to a prohibitive level. uci.edumasterorganicchemistry.com Therefore, further electrophilic substitution on the aromatic ring of this compound is theoretically and experimentally limited.
Rearrangement Processes and Isomerization of this compound
Benzyl alcohols can undergo acid-catalyzed rearrangements, which typically proceed through a benzylic carbocation intermediate. However, the formation of a carbocation at the benzylic position of this compound would be highly disfavored due to the powerful inductive and resonance electron-withdrawing effects of the two nitro groups on the attached phenyl ring. orientjchem.org These groups would destabilize an adjacent positive charge, making carbocation-mediated rearrangements unlikely under typical conditions.
Another theoretical possibility is the isomerization of the nitro groups to nitrite (B80452) groups (nitro-nitrite rearrangement). Computational studies on nitromethanes and nitrobenzenes have explored this type of isomerization. nih.govresearchgate.net This process is generally thermodynamically or kinetically disfavored for neutral aromatic nitro compounds but can be more facile in radical cations or under photochemical conditions. researchgate.net Without specific experimental data, any discussion of rearrangement or isomerization of this compound remains speculative.
Mechanistic Investigations of this compound Reactions
The mechanisms of the primary reactions involving this compound can be inferred from extensive studies on analogous dinitroaromatic compounds.
The selective reduction of a nitro group via the Zinin reaction is proposed to proceed through a series of nucleophilic attacks by sulfide or polysulfide ions on the nitrogen atom of the nitro group. wikipedia.orgsciencemadness.org This leads to intermediates such as nitroso and hydroxylamine species, which are then further reduced to the corresponding amine. wikipedia.orgstackexchange.com Kinetic studies on related systems suggest that the reaction rate is dependent on the concentration of both the nitroaromatic compound and the sulfide species. sciencemadness.org The selectivity for one nitro group over the other in an asymmetrical molecule is largely governed by steric hindrance and electronic factors. stackexchange.com
The mechanism of nucleophilic aromatic substitution (SNAr) on the dinitroaromatic ring involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. semanticscholar.orgresearchgate.net This is typically the rate-determining step. semanticscholar.org The strong electron-withdrawing nitro groups are crucial for stabilizing this intermediate by delocalizing the negative charge. researchgate.net The reaction is completed by the departure of a leaving group, which restores the aromaticity of the ring. While traditionally viewed as a stepwise process, recent computational and kinetic isotope effect studies have suggested that some SNAr reactions may proceed through a concerted mechanism. nih.gov
The lack of reactivity in electrophilic aromatic substitution is also a mechanistic issue. The reaction proceeds via a positively charged carbocation intermediate (the arenium ion or σ-complex). wikipedia.orgmasterorganicchemistry.com The electron-withdrawing nitro groups strongly destabilize this intermediate, raising the activation energy for the first step (attack of the electrophile) to a point where the reaction does not proceed under normal conditions. total-synthesis.comuci.edu
Spectroscopic and Advanced Analytical Investigations of 2 Methyl 3,5 Dinitrobenzyl Alcohol
Mass Spectrometry (MS) Applications in Structural Elucidation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural details through fragmentation analysis.
Analysis of a closely related compound, the tert-butyldimethylsilyl (TBDMS) ether of 2-Methyl-3,5-dinitrobenzyl alcohol (C₁₄H₂₂N₂O₅Si), shows a computed exact mass of 326.12979834 Da. nih.gov This demonstrates the level of precision achievable with HRMS, which would readily confirm the elemental composition of the parent molecule.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
| Molecular Formula | C₈H₈N₂O₅ |
| Monoisotopic Mass | 212.0433 u |
| Average Mass | 212.15 g/mol |
This table presents theoretical values for this compound.
Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific MS/MS studies on this compound are not detailed in the available literature, a fragmentation pathway can be proposed based on the known fragmentation patterns of alcohols, and aromatic nitro compounds. libretexts.orgmiamioh.edu
Upon ionization, the molecular ion [M]⁺ (m/z = 212) would be formed. Key fragmentation pathways for alcohols include the loss of a water molecule (-18 u) and alpha-cleavage. libretexts.org For primary alcohols, alpha-cleavage results in the loss of a hydrogen radical to form a [M-1]⁺ ion, or cleavage of the C-C bond adjacent to the oxygen-bearing carbon. libretexts.org
For this compound, the following fragmentation steps are plausible:
Loss of water: [C₈H₈N₂O₅]⁺ → [C₈H₆N₂O₄]⁺ + H₂O (m/z 194)
Loss of hydroxyl radical: [C₈H₈N₂O₅]⁺ → [C₈H₇N₂O₄]⁺ + •OH (m/z 195)
Loss of a nitro group: [C₈H₈N₂O₅]⁺ → [C₈H₈NO₃]⁺ + NO₂ (m/z 166)
Alpha-cleavage (loss of CH₂OH): This is less common for benzyl (B1604629) alcohols compared to aliphatic alcohols but could lead to a dinitrotoluene cation at m/z 182.
Further fragmentation would involve the complex breakdown of the dinitrophenyl ring. The study of related compounds, such as various isomers of butanol, highlights how different substitution patterns lead to characteristic fragment ions, which is a key principle in structural elucidation by MS. libretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
While specific, published spectra for this compound are not available, we can predict the expected chemical shifts and multiplicities based on the analysis of similar structures, such as 2-methyl-3-nitrobenzyl alcohol chemicalbook.com, 4-nitrobenzyl alcohol chemicalbook.com, 2-nitrobenzyl alcohol chemicalbook.com, and 2,4-dinitrobenzyl alcohol. rsc.org
Predicted ¹H NMR Spectrum:
Aromatic Protons: The two aromatic protons would appear as doublets in the downfield region (likely between 8.0 and 9.0 ppm) due to the strong electron-withdrawing effect of the two nitro groups. The meta-coupling between them would be small (J ≈ 2-3 Hz).
Benzylic Protons (-CH₂OH): A singlet or a triplet (if coupled to the hydroxyl proton) would be expected around 4.8-5.2 ppm. rsc.org
Methyl Protons (-CH₃): A singlet for the methyl group would appear further upfield, likely in the range of 2.3-2.7 ppm.
Hydroxyl Proton (-OH): A broad singlet whose chemical shift is dependent on concentration and solvent.
Predicted ¹³C NMR Spectrum:
Aromatic Carbons: The carbon atoms in the aromatic ring would resonate in the 120-150 ppm range. The carbons bearing the nitro groups would be significantly downfield, as would the carbon attached to the methyl group.
Benzylic Carbon (-CH₂OH): This carbon would be expected in the 60-65 ppm region.
Methyl Carbon (-CH₃): The methyl carbon would appear at a higher field, typically around 15-20 ppm.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| H-4, H-6 | 8.0 - 9.0 | d |
| -CH₂OH | 4.8 - 5.2 | s or t |
| -CH₃ | 2.3 - 2.7 | s |
| -OH | Variable | br s |
This table is based on theoretical predictions and data from analogous compounds. chemicalbook.comchemicalbook.comchemicalbook.comrsc.org
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-NO₂ | 145 - 150 |
| C-CH₃ | 135 - 140 |
| C-H | 120 - 130 |
| C-CH₂OH | 140 - 145 |
| -CH₂OH | 60 - 65 |
| -CH₃ | 15 - 20 |
This table is based on theoretical predictions and data from analogous compounds.
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, it would confirm the coupling between the aromatic protons. If the hydroxyl proton is coupled to the benzylic protons, a cross-peak would also be observed between them.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the methyl and methylene (B1212753) groups to their corresponding carbon signals. The aromatic proton signals would also be correlated with their attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (those with no attached protons), such as the carbons bearing the nitro groups and the methyl group. For instance, the benzylic protons (-CH₂) would show a correlation to the aromatic carbon they are attached to (C-1), as well as to the adjacent aromatic carbons (C-2 and C-6). The methyl protons would show correlations to the carbon they are attached to (C-2) and the neighboring aromatic carbons (C-1 and C-3).
Dynamic NMR (DNMR) is used to study dynamic processes in molecules, such as conformational changes or rotational barriers. In this compound, a potential area of study would be the rotational barrier around the C-NO₂ bonds. The presence of a methyl group ortho to one of the nitro groups could create steric hindrance, potentially leading to a significant barrier to rotation.
While specific DNMR studies on this molecule were not found, research on other substituted aromatic compounds, such as N-benzhydrylformamides, demonstrates that rotational barriers can be significant (in the range of 20-23 kcal/mol for formyl group rotation) and can be studied by observing changes in the NMR spectrum at different temperatures. umass.edu A similar approach could be applied to investigate the rotation of the nitro groups in this compound, which might be slow enough on the NMR timescale at low temperatures to result in the observation of distinct conformers.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule. For compounds structurally related to this compound, these methods provide characteristic spectral data.
In aromatic compounds, the C-H stretching vibrations typically appear in the range of 3000-3120 cm⁻¹. scielo.br The presence of a methyl group is indicated by rocking modes, which are observed around 1155 ± 35 cm⁻¹. scielo.br Specifically, experimental IR spectra show these bands at 1152 cm⁻¹, while Raman spectra detect them at 1156 cm⁻¹ and 1145 cm⁻¹. scielo.br
The nitro group (NO₂), a key functional group in this molecule, has characteristic stretching vibrations. These are typically observed in the IR spectrum at approximately 1533 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). The aromatic nitro compounds also exhibit C-N stretching vibrations, which are found in the 800-900 cm⁻¹ region. Deformation modes for the nitro group, such as scissoring, wagging, and rocking, appear at lower frequencies. For instance, NO₂ wagging is seen around 721 cm⁻¹ in the IR spectrum. researchgate.net
The alcohol functional group (-CH₂OH) is identifiable by its O-H stretching, which is typically a broad band in the IR spectrum around 3400-3650 cm⁻¹. The C-O stretching vibration for a primary alcohol is expected in the region of 1050-1075 cm⁻¹.
A summary of expected vibrational frequencies for the functional groups in this compound is presented below:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000-3120 |
| Methyl (-CH₃) | Rocking | 1145-1156 |
| Nitro (NO₂) | Asymmetric Stretching | ~1533 |
| Symmetric Stretching | ~1350 | |
| C-N Stretching | 800-900 | |
| Wagging | ~721 | |
| Alcohol (-OH) | O-H Stretching | 3400-3650 |
| C-O Stretching | 1050-1075 |
X-ray Crystallography and Solid-State Structural Investigations of this compound and its Derivatives
Chirality and Absolute Configuration Determination
This compound itself is not chiral as it does not possess a stereogenic center. However, derivatives of this compound can be chiral. The determination of the absolute configuration of such chiral derivatives would require specific analytical techniques. Chiral compounds can be resolved into their constituent enantiomers, which have different physical properties and can be separated and analyzed using methods like chiral chromatography. msu.edu The resolution of a racemic mixture often involves the use of a chiral resolving agent, such as an enantiomerically pure chiral carboxylic acid, to form diastereomeric salts that can be separated. msu.edu
Chromatographic Method Development for Separation and Quantification
Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful tools for the analysis of this compound and its derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
GC-MS is a highly effective method for analyzing volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase volatility. A common derivatization technique is silylation, for example, creating a tert-butyldimethylsilyl (tBDMS) ether. nih.govspringernature.com
The tBDMS derivative of this compound has been analyzed by GC-MS, with the mass spectrum showing a top peak at m/z 253 and other significant peaks at m/z 75 and 223. nih.gov GC-MS methods can be developed for high sensitivity and specificity, allowing for the detection of compounds at very low concentrations. thermofisher.com The use of an appropriate capillary column, such as one with a cross-linked 5% phenyl methyl siloxane stationary phase, is crucial for good separation. gcms.cz
Typical GC-MS Parameters for Analysis of Related Compounds:
| Parameter | Value |
| Column | HP-5MS (30 m x 0.25 mm I.D. x 0.25 µm) |
| Inlet | Split/splitless |
| Detector | Mass Spectrometer (Quadrupole) |
| Derivatization | tBDMS |
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. For the analysis of dinitrobenzyl derivatives, reversed-phase HPLC is often employed.
A typical HPLC setup for a related dinitrobenzoyl derivative involves a C18 column and a mobile phase consisting of a mixture of organic solvent (like acetonitrile (B52724) or methanol) and water. sigmaaldrich.com Detection is commonly performed using a UV detector, often at a wavelength of 254 nm, where the dinitrophenyl group exhibits strong absorbance. sigmaaldrich.com
For the separation of chiral derivatives, chiral HPLC columns are used. For instance, a CHIROBIOTIC V column with a mobile phase of hexane (B92381) and isopropanol (B130326) has been used for the enantiomeric separation of α-methylbenzylamine derivatives of 3,5-dinitrobenzoyl. sigmaaldrich.com
Example HPLC Parameters for Analysis of a Dinitrobenzoyl Derivative:
| Parameter | Value |
| Column | CHIROBIOTIC V (25 cm x 4.6 mm I.D., 5 µm) |
| Mobile Phase | Hexane:Isopropanol (90:10) |
| Flow Rate | 0.5 mL/min |
| Temperature | 25 °C |
| Detector | UV, 254 nm |
Computational and Theoretical Chemistry Studies of 2 Methyl 3,5 Dinitrobenzyl Alcohol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 2-methyl-3,5-dinitrobenzyl alcohol, DFT would be employed to determine its most stable conformation (optimized geometry). This involves calculating the potential energy of the molecule as a function of its bond lengths, bond angles, and dihedral angles to find the minimum energy structure.
Commonly used functionals, such as B3LYP, would be paired with a basis set like 6-311++G(d,p) to provide a reliable description of the molecule's electronic structure. Such calculations would yield important electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule. While specific data for the target compound is unavailable, studies on related dinitrobenzene derivatives consistently show that the nitro groups significantly lower the LUMO energy, making them susceptible to nucleophilic attack.
Ab Initio Methods
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer higher accuracy, especially for describing weak interactions. For this compound, these methods could be used to refine the geometric and electronic parameters obtained from DFT calculations. They are particularly valuable for benchmarking the results from less computationally expensive methods.
Investigation of Tautomerism and Isomeric Forms
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. While tautomerism is less common in simple benzyl (B1604629) alcohols, the presence of the nitro groups could potentially lead to interesting isomeric forms, such as aci-nitro tautomers, under specific conditions.
Energy Profiles and Transition States for Tautomeric Equilibria
Should plausible tautomers exist for this compound, computational methods would be essential to study the thermodynamics and kinetics of their interconversion. By calculating the relative energies of the different tautomeric forms, one can predict their equilibrium populations. Furthermore, by locating the transition state structure connecting the tautomers, the activation energy for the isomerization can be determined. This provides insight into the rate of interconversion. For related nitro compounds, it has been shown that the energy barrier for tautomerization can be significantly high, indicating that such forms might not be readily accessible under normal conditions.
Reaction Mechanism Predictions and Kinetic Studies
Computational chemistry is a powerful tool for elucidating the step-by-step mechanism of chemical reactions and predicting their rates. For this compound, potential reactions of interest could include oxidation of the alcohol group or nucleophilic aromatic substitution at the dinitrophenyl ring.
Theoretical studies would involve mapping the potential energy surface of the reaction. This includes identifying the structures of reactants, products, any intermediates, and the transition states that connect them. The calculated energies of these species allow for the determination of reaction enthalpies and activation energies. Kinetic parameters, such as the rate constant, can then be estimated using transition state theory. Studies on similar dinitroaromatic compounds often reveal complex, multi-step reaction pathways.
Spectroscopic Property Simulations (NMR, IR, MS)
Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for its characterization and identification.
NMR (Nuclear Magnetic Resonance): The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predicted spectra can be compared with experimental data to confirm the structure of the compound.
IR (Infrared): The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an IR spectrum. The calculated spectrum can aid in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as the O-H stretch of the alcohol group and the N-O stretches of the nitro groups.
MS (Mass Spectrometry): While direct prediction of a mass spectrum is complex, computational chemistry can be used to study the fragmentation pathways of the molecular ion. By calculating the energies of potential fragment ions, the most likely fragmentation patterns observed in an experimental mass spectrum can be rationalized.
Below is a hypothetical table illustrating the kind of data that would be generated from such computational studies for the most stable conformer of this compound.
| Computational Method | Parameter | Predicted Value |
| DFT (B3LYP/6-311+G) | Energy of HOMO | Data not available |
| Energy of LUMO | Data not available | |
| Dipole Moment | Data not available | |
| GIAO-DFT | ¹H NMR (δ, ppm) - CH₂OH | Data not available |
| ¹³C NMR (δ, ppm) - C-OH | Data not available | |
| DFT (B3LYP/6-311+G) | IR Freq. (cm⁻¹) - ν(O-H) | Data not available |
| IR Freq. (cm⁻¹) - ν(NO₂) | Data not available |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. youtube.com For this compound, MD simulations would provide crucial insights into its conformational flexibility, the influence of surrounding solvent molecules on its structure, and the interplay of its functional groups.
Conformational Analysis:
The conformational landscape of this compound is primarily determined by the rotational freedom around several key single bonds: the bond connecting the benzyl group to the aromatic ring, the C-O bond of the alcohol, and the C-N bonds of the nitro groups. The conformation of the -CH₂OH group relative to the benzene (B151609) ring is a critical factor, with studies on benzyl alcohol itself suggesting that both planar and gauche conformations can be stable. colostate.edu The presence of a methyl group and two bulky, electron-withdrawing nitro groups on the aromatic ring would significantly influence the rotational barrier and the relative stability of different conformers.
An MD simulation would explore the potential energy surface of the molecule by simulating the movement of its atoms over a period of time, allowing for the identification of low-energy, stable conformations. Intramolecular hydrogen bonding between the hydroxyl group and an adjacent nitro group is a strong possibility in this molecule, which would significantly stabilize certain conformations. nih.govjchemrev.com Computational studies on similar molecules have shown that such interactions can be a dominant factor in determining the preferred geometry. jchemrev.com
Illustrative Rotational Dihedral Angles for Conformational Analysis:
The following table illustrates the key dihedral angles that would be monitored during a molecular dynamics simulation to characterize the conformational states of this compound.
| Dihedral Angle | Description | Expected Behavior |
| C1-C2-C(H₂)-O | Rotation of the hydroxymethyl group relative to the ring | Defines planar vs. gauche conformations. The bulky nitro groups would likely create a significant rotational barrier. |
| C2-C(H₂)-O-H | Rotation of the hydroxyl hydrogen | Influences the potential for intramolecular hydrogen bonding with an adjacent nitro group. |
| C2-C3-N-O | Rotation of the nitro group at position 3 | Steric hindrance with the adjacent methyl and hydroxymethyl groups will restrict free rotation. |
| C4-C5-N-O | Rotation of the nitro group at position 5 | Less sterically hindered than the C3-nitro group, but still influenced by adjacent ring hydrogens. |
Solvent Effects:
The behavior of this compound in different solvents is a critical area of investigation, as solvent polarity can dramatically alter conformational preferences and reactivity. rsc.orgresearchgate.netnih.govrsc.org MD simulations in explicit solvent environments are the primary tool for studying these effects.
In a non-polar solvent, intramolecular interactions, such as the aforementioned hydrogen bond between the -OH and a -NO₂ group, would likely dominate the conformational landscape. However, in polar protic solvents like water or methanol (B129727), the solvent molecules can compete for hydrogen bonding with both the hydroxyl and nitro groups. rsc.org This competition can disrupt intramolecular hydrogen bonds and stabilize more extended conformations of the molecule.
An MD simulation would explicitly model the interactions between the solute (this compound) and a large number of solvent molecules. By analyzing the trajectories, one can determine the radial distribution functions of solvent molecules around key functional groups, providing a detailed picture of the solvation shell structure. nih.gov
Typical Parameters for a Molecular Dynamics Simulation:
The table below outlines a hypothetical set of parameters that could be used for an MD simulation of this compound in a water solvent box.
| Parameter | Value/Setting | Rationale |
| Force Field | AMBER, CHARMM, or GROMOS | These are standard force fields for organic and biomolecular simulations. acs.org |
| Solvent Model | TIP3P or SPC/E Water | Common explicit water models that accurately represent the properties of water. |
| System Size | ~5000 atoms (solute + solvent) | Sufficient to minimize boundary artifacts and provide a realistic solvent environment. |
| Temperature | 300 K | Represents standard room temperature conditions. |
| Pressure | 1 atm | Standard atmospheric pressure. |
| Simulation Time | 10-100 nanoseconds | A typical timescale to allow for sufficient conformational sampling. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature, mimicking laboratory conditions. |
Synthetic Utility of 2 Methyl 3,5 Dinitrobenzyl Alcohol in Diverse Chemical Scaffolds
Precursor for Dinitrophenyl-Containing Building Blocks
The chemical reactivity of 2-Methyl-3,5-dinitrobenzyl alcohol makes it an excellent precursor for a variety of building blocks that incorporate the 2-methyl-3,5-dinitrophenyl moiety. The primary strategy for its use involves the conversion of the benzylic hydroxyl group into a more reactive leaving group. This transformation enhances its susceptibility to nucleophilic substitution, thereby enabling the attachment of the dinitrophenyl group to various molecular scaffolds.
A common method to activate the alcohol is its conversion to a corresponding halide, such as 2-methyl-3,5-dinitrobenzyl bromide or chloride. For instance, reacting the alcohol with a halogenating agent like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the respective benzyl (B1604629) halide. These halides are potent electrophiles. A similar activation can be achieved by converting the alcohol to a sulfonate ester, such as a tosylate, by reacting it with p-toluenesulfonyl chloride. acs.org
Once activated, these intermediates can react with a wide range of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. For example, 3,5-dinitrobenzyl chloride can be used to synthesize key precursors like 3,5-dinitrobenzyl isothiocyanate, a valuable reagent for constructing nitrogen and sulfur-containing heterocycles. youtube.com Another documented application involves the S-alkylation of thiones, such as in the synthesis of 2-((3,5-dinitrobenzyl)thio)quinazolinones from the corresponding quinazolinone thione and a 3,5-dinitrobenzyl halide. nih.gov This highlights the role of the activated alcohol as a key intermediate for introducing the dinitrophenyl group into larger, more complex molecules.
The general synthetic scheme is as follows:
Activation: Conversion of the benzylic alcohol to a better leaving group (e.g., halide, tosylate).
Substitution: Reaction of the activated intermediate with a suitable nucleophile (e.g., amines, thiols, carbanions) to form the desired dinitrophenyl-containing building block.
This versatility allows for the creation of a library of compounds all bearing the distinct 2-methyl-3,5-dinitrophenyl signature, which is useful for further synthetic manipulations or for structure-activity relationship (SAR) studies.
Synthesis of Nitrogen Heterocycles Derived from this compound
The dinitrophenyl scaffold is a common feature in many biologically active heterocyclic compounds. This compound can serve as a starting point for the synthesis of several classes of nitrogen heterocycles, including oxadiazoles, thiadiazoles, and tetrazoles.
The synthesis of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings often proceeds through a key intermediate: a hydrazide derivative. A plausible synthetic route starting from this compound would first involve the oxidation of the benzylic alcohol to the corresponding carboxylic acid, 2-methyl-3,5-dinitrobenzoic acid. This can be achieved using standard oxidizing agents.
Following the formation of the carboxylic acid, the synthesis can proceed via a well-established pathway:
Esterification: The carboxylic acid is converted to its methyl or ethyl ester (e.g., methyl 2-methyl-3,5-dinitrobenzoate). thieme-connect.com
Hydrazinolysis: The ester undergoes reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form the corresponding acid hydrazide (2-methyl-3,5-dinitrobenzohydrazide). thieme-connect.com
Precursor Formation: The hydrazide is then reacted with an appropriate isocyanate or isothiocyanate to yield a 1,4-disubstituted semicarbazide (B1199961) or thiosemicarbazide (B42300), respectively. thieme-connect.com
Cyclization: Dehydrative cyclization of the semicarbazide precursor, often using a reagent like p-toluenesulfonyl chloride, yields the N-substituted 5-(2-methyl-3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine. thieme-connect.com Similarly, cyclization of the thiosemicarbazide precursor under appropriate conditions affords the corresponding 1,3,4-thiadiazol-2-amine. thieme-connect.com
An alternative route to a related oxadiazole involves the reaction of the acid hydrazide with carbon disulfide (CS₂) in the presence of a base to form a 5-(dinitrophenyl)-1,3,4-oxadiazole-2-thiol, which can be further functionalized. thieme-connect.com
Table 1: Key Intermediates in Oxadiazole/Thiadiazole Synthesis from 2-Methyl-3,5-dinitrobenzoic Acid
| Intermediate | Structure (Generic) | Role |
| 2-Methyl-3,5-dinitrobenzoic acid | (O₂N)₂-C₆H₂(CH₃)-COOH | Oxidized starting material |
| Methyl 2-methyl-3,5-dinitrobenzoate | (O₂N)₂-C₆H₂(CH₃)-COOCH₃ | Ester for hydrazinolysis |
| 2-Methyl-3,5-dinitrobenzohydrazide | (O₂N)₂-C₆H₂(CH₃)-CONHNH₂ | Key hydrazide intermediate |
| Dinitrophenyl thiosemicarbazide | (O₂N)₂-C₆H₂(CH₃)-CONHNHC(=S)NHR | Precursor to thiadiazoles |
| Dinitrophenyl semicarbazide | (O₂N)₂-C₆H₂(CH₃)-CONHNHC(=O)NHR | Precursor to oxadiazoles |
Tetrazole derivatives are significant in medicinal chemistry, often acting as bioisosteres for carboxylic acids. youtube.com Research has shown the successful synthesis and potent biological activity of tetrazoles containing a dinitrobenzyl moiety. Specifically, 1-substituted-5-[(3,5-dinitrobenzyl)sulfanyl]-1H-tetrazoles have been identified as highly potent antituberculosis agents. thieme-connect.com
A synthetic pathway to such compounds starting from this compound would involve:
Conversion of the alcohol to the corresponding 2-methyl-3,5-dinitrobenzyl halide.
Reaction of the halide with a 5-mercapto-1H-tetrazole derivative to form the thioether linkage.
More generally, 5-substituted-1H-tetrazoles are most commonly synthesized via a [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097) source (like sodium azide), often catalyzed by a Lewis acid or Brønsted acid. youtube.comorganic-chemistry.org Therefore, a versatile route from this compound would be its conversion to the corresponding nitrile, 2-methyl-3,5-dinitrobenzyl cyanide. This nitrile can then undergo cycloaddition with sodium azide to yield 5-(2-methyl-3,5-dinitrobenzyl)-1H-tetrazole.
Table 2: General Approaches to Tetrazole Synthesis from Nitriles
| Method | Reagents | Description |
| [3+2] Cycloaddition | Organic Nitrile, Sodium Azide (NaN₃), Catalyst (e.g., ZnCl₂, NH₄Cl) | The most common and direct route to 5-substituted 1H-tetrazoles. youtube.comorganic-chemistry.org |
| Organocatalysis | Nitrile, NaN₃, Organocatalyst (e.g., L-proline) | An environmentally benign method using readily available catalysts. dtic.mil |
| Microwave-Assisted | Nitrile, NaN₃, Solvent (e.g., DMF) | Accelerates the reaction, allowing for the conversion of even inactive nitriles. youtube.com |
Role in the Elaboration of Complex Aromatic Systems
Beyond the synthesis of simple heterocycles, this compound and its derivatives serve as foundational building blocks in the multi-step synthesis of more elaborate molecular architectures. The dinitroaromatic core can be strategically modified or incorporated into larger systems.
An example is the synthesis of potent antimycobacterial 2-((3,5-dinitrobenzyl)thio)quinazolinones. nih.gov In this synthesis, a pre-formed quinazolinone-thiol is coupled with a 3,5-dinitrobenzyl halide (derived from the corresponding alcohol) in a key S-alkylation step. This joins the two complex aromatic fragments, demonstrating the utility of the dinitrobenzyl moiety in building sophisticated molecules with specific biological targets. nih.gov
Furthermore, synthetic strategies developed for related compounds, such as 3,5-dibromobenzyl alcohol, showcase how these types of building blocks can be used for extensive molecular elaboration. nih.gov Techniques like sequential lithiation followed by reaction with electrophiles (e.g., paraformaldehyde) allow for the stepwise construction of highly functionalized aromatic systems. nih.gov Applying this logic, the 2-methyl-3,5-dinitrophenyl scaffold could be further functionalized through nucleophilic aromatic substitution (SNA_r_) reactions, where one of the nitro groups is displaced by a suitable nucleophile, or through reduction of the nitro groups to amines, which can then undergo a vast range of subsequent transformations.
Application in Derivatization for Analytical and Chromatographic Enhancement
In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), derivatization is a key technique used to improve the detection and separation of analytes that lack a strong chromophore or fluorophore. Aliphatic amines, for example, are notoriously difficult to detect using standard UV-Vis detectors.
Reagents containing the dinitrophenyl group are excellent for this purpose due to their strong UV absorption. The compound 3,5-dinitrobenzoyl chloride, which can be synthesized from 3,5-dinitrobenzoic acid (an oxidation product of the corresponding benzyl alcohol), is a well-established pre-column derivatization reagent for amines. dtic.mil The reaction involves the formation of a stable amide bond between the amine and the dinitrobenzoyl group.
The resulting dinitrobenzoyl derivatives exhibit several advantages:
Enhanced UV Detection: The dinitrophenyl group is a powerful chromophore, allowing for sensitive detection at wavelengths around 260 nm. dtic.mil
Improved Chromatography: The derivatization process increases the hydrophobicity of polar amines, leading to better retention and separation on reversed-phase HPLC columns.
Stable Derivatives: The resulting amides are stable, ensuring reliable and reproducible quantification.
This method has been successfully applied to the quantitative analysis of various biogenic amines in complex matrices like fermented foods. dtic.mil The rapid and efficient reaction makes 3,5-dinitrobenzoyl chloride a valuable tool for analytical laboratories. While 2-Methyl-3,5-dinitrobenzoyl chloride is not as commonly cited, its similar electronic properties suggest it would function as an equally effective derivatizing agent.
Future Research Directions and Unexplored Avenues for 2 Methyl 3,5 Dinitrobenzyl Alcohol
Development of Novel Synthetic Pathways with Enhanced Atom Economy
The pursuit of green and sustainable chemistry has cast a spotlight on the importance of atom economy, a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Traditional synthetic routes to nitroaromatic compounds often involve harsh conditions and the use of stoichiometric reagents, leading to significant waste generation. Future research in the synthesis of 2-Methyl-3,5-dinitrobenzyl alcohol is critically focused on developing novel pathways that maximize the incorporation of all reactant atoms into the final molecule.
Key areas of exploration include:
Catalytic Nitration: A shift from classical nitration methods, which typically employ a stoichiometric mixture of nitric and sulfuric acids, towards catalytic systems is a primary objective. The use of solid acid catalysts, zeolites, or metal-organic frameworks (MOFs) could offer recyclable and more environmentally benign alternatives. These catalysts can facilitate the nitration of the aromatic ring with higher selectivity and reduced acid waste. Research efforts will likely focus on designing catalysts that can efficiently direct the nitration to the 3 and 5 positions of the 2-methylbenzyl alcohol precursor.
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better temperature control, and improved reaction efficiency. Developing a continuous flow synthesis for this compound could lead to higher yields, reduced reaction times, and minimized by-product formation. This approach also allows for easier automation and scale-up.
Biocatalysis: The use of enzymes to catalyze specific reactions is a cornerstone of green chemistry. While the direct enzymatic dinitration of 2-methylbenzyl alcohol is a long-term goal, research could explore the biocatalytic synthesis of key intermediates. For instance, enzymes could be employed for the selective oxidation of a suitable toluene (B28343) derivative to 2-methylbenzyl alcohol, a crucial starting material.
A comparative analysis of potential synthetic routes highlights the drive towards improved atom economy:
| Synthetic Approach | Key Features | Potential for Improved Atom Economy |
| Traditional Nitration | Use of stoichiometric mixed acids (HNO₃/H₂SO₄). | Low, due to the generation of significant acid waste. |
| Catalytic Nitration | Employs recyclable solid acid catalysts or zeolites. | High, by minimizing waste and allowing for catalyst reuse. |
| Flow Chemistry | Continuous processing with precise control over reaction parameters. | Moderate to High, through improved yield and reduced byproducts. |
| Biocatalysis | Utilizes enzymes for specific transformations under mild conditions. | High, offering high selectivity and biodegradable catalysts. |
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
A deeper understanding of reaction kinetics and mechanisms is fundamental to optimizing the synthesis of this compound. Traditional offline analytical methods provide only snapshots of a reaction's progress. The future lies in the application of advanced, in-situ spectroscopic techniques for real-time monitoring, a concept central to Process Analytical Technology (PAT). joaiar.orgcatalysis-summit.comnih.govnih.gov
Promising spectroscopic tools for this purpose include:
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: ReactIR and other in-situ FTIR probes can be directly immersed in the reaction mixture, providing continuous data on the concentration of reactants, intermediates, and products. researchgate.netnih.govacs.orgresearchgate.net This allows for the precise determination of reaction endpoints, the identification of transient intermediates, and the optimization of reaction parameters in real-time.
Raman Spectroscopy: Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous and solvent-based systems due to the weak Raman scattering of water. rsc.orgeurekalert.orgacs.org It can provide detailed information about the vibrational modes of the molecules involved in the synthesis of this compound, enabling the tracking of functional group transformations during the reaction.
Hyphenated Techniques: The combination of a separation technique with a spectroscopic detector, such as High-Performance Liquid Chromatography-Photodiode Array (HPLC-PDA) or Liquid Chromatography-Mass Spectrometry (LC-MS), can provide comprehensive real-time analysis of complex reaction mixtures. nih.govresearchgate.netmit.eduaiche.orgfrontiersin.org These hyphenated methods allow for the separation and identification of all components in the reaction, including isomers and minor by-products.
The application of these techniques will enable the construction of detailed kinetic models for the synthesis of this compound, leading to more robust and efficient manufacturing processes.
| Spectroscopic Technique | Information Provided | Application in Synthesis of this compound |
| In-situ FTIR | Real-time concentration of reactants, intermediates, and products. | Monitoring the progress of nitration and alcohol functionalization. |
| Raman Spectroscopy | Vibrational modes of molecules, functional group analysis. | Tracking the formation of nitro groups and changes to the benzyl (B1604629) alcohol moiety. |
| Hyphenated Techniques (e.g., LC-MS) | Separation and identification of all reaction components. | Quantifying isomeric purity and identifying by-products. |
Integration with Artificial Intelligence for Reaction Prediction and Optimization
Future research in this area will likely focus on:
Predictive Modeling of Reaction Outcomes: By training ML algorithms on large datasets of known chemical reactions, it is possible to predict the most likely products and yields for a given set of reactants and conditions. researchgate.netmit.edu This can significantly reduce the number of trial-and-error experiments required to develop an efficient synthesis for this compound.
Optimization of Reaction Conditions: AI algorithms, particularly those based on Bayesian optimization or deep reinforcement learning, can be used to efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions for maximizing yield and minimizing impurities. nih.govnih.govresearchgate.netacs.org
De Novo Catalyst Design: AI can be employed to design novel catalysts with enhanced activity and selectivity for the nitration of 2-methylbenzyl alcohol. catalysis-summit.comrsc.org By learning the relationships between catalyst structure and performance, AI models can propose new catalyst candidates that can be synthesized and tested.
The integration of AI into the synthetic workflow for this compound promises to accelerate the discovery of new, more efficient synthetic routes and to enable a higher degree of control over the reaction process.
| AI Application | Description | Relevance to this compound Synthesis |
| Reaction Prediction | Machine learning models predict the products and yields of chemical reactions. | Forecasting the outcome of different nitration strategies. |
| Condition Optimization | AI algorithms identify the optimal set of reaction parameters. | Maximizing the yield and purity of the final product. |
| Catalyst Design | AI proposes novel catalyst structures with improved performance. | Developing more efficient and selective catalysts for nitration. |
Exploration of Self-Assembly and Supramolecular Chemistry with this compound
The presence of multiple functional groups—a hydroxyl group, a methyl group, and two nitro groups—on the aromatic ring of this compound makes it an intriguing candidate for studies in self-assembly and supramolecular chemistry. The interplay of hydrogen bonding, π-π stacking, and other non-covalent interactions can lead to the formation of well-defined, higher-order structures.
Future research directions in this domain include:
Crystal Engineering: A systematic investigation of the crystallization behavior of this compound under various conditions (e.g., different solvents, temperatures) could reveal the formation of different polymorphs or co-crystals with unique physical properties. Understanding the factors that govern crystal packing is crucial for controlling the stability and performance of the material.
Formation of Supramolecular Gels: The ability of this compound to act as a gelator, forming extended networks through non-covalent interactions, is an area ripe for exploration. The resulting supramolecular gels could have potential applications in areas such as controlled release or as templates for the synthesis of nanomaterials.
Host-Guest Chemistry: The electron-deficient aromatic ring of this compound could potentially interact with electron-rich guest molecules, leading to the formation of host-guest complexes. The study of these interactions could pave the way for the development of new sensors or separation materials.
Mechanistic Studies of Photochemical Transformations
The nitro group is a well-known photoactive functionality, and its presence in this compound suggests a rich and complex photochemistry. Understanding the mechanistic details of its photochemical transformations is essential for both harnessing its potential in light-induced applications and for predicting its environmental fate.
Key research questions to be addressed include:
Identification of Photoproducts: A thorough investigation of the products formed upon irradiation of this compound with light of different wavelengths is necessary. This would involve the use of advanced analytical techniques to isolate and characterize the photoproducts.
Elucidation of Reaction Mechanisms: Time-resolved spectroscopic techniques, such as flash photolysis, can be employed to study the transient species (e.g., excited states, radicals) that are formed upon photoexcitation. This will provide crucial insights into the primary photochemical processes and the subsequent reaction pathways.
Influence of the Molecular Environment: The photochemical behavior of this compound is likely to be influenced by its surrounding environment (e.g., solvent, pH, presence of other molecules). A systematic study of these effects will be critical for understanding and controlling its photoreactivity.
A deeper understanding of the photochemical transformations of this compound could lead to the development of new photoresponsive materials or provide valuable information for assessing its environmental impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
